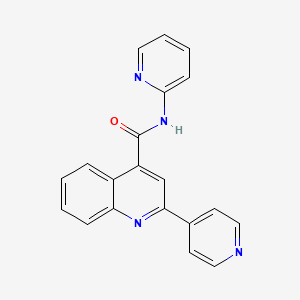

N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-pyridin-2-yl-2-pyridin-4-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O/c25-20(24-19-7-3-4-10-22-19)16-13-18(14-8-11-21-12-9-14)23-17-6-2-1-5-15(16)17/h1-13H,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOAMUAFSHEQAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 305.35 g/mol. The compound features a quinoline core substituted with pyridine rings and a carboxamide functional group, which enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The presence of nitrogen atoms in the pyridine rings allows for coordination with metal ions in biological systems, which can influence enzyme activity and receptor binding.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that quinoline derivatives can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(1H-Indol-3-yl)-N-(pyridin-2-yl)quinoline | A549 | 12.5 | Induction of apoptosis |

| N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline | MCF7 | 8.0 | Cell cycle arrest |

| Quinoline derivative X | HeLa | 15.0 | Inhibition of proliferation |

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). This antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic enzymes.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinoline derivatives, highlighting their potential therapeutic applications:

- Antimalarial Properties : A study identified a series of quinoline derivatives that displayed significant antimalarial activity against Plasmodium falciparum. The lead compound demonstrated low nanomolar potency and was optimized for improved pharmacokinetic properties, leading to promising results in preclinical models .

- Cytochrome P450 Interaction : Research into the binding interactions of quinoline derivatives with cytochrome P450 enzymes revealed insights into their metabolic pathways and potential drug-drug interactions. The study emphasized the importance of structural modifications to enhance binding affinity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline-based compounds have illustrated how variations in substituent groups can impact biological activity, providing a framework for future drug design .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

The compound is being investigated for its potential as a drug candidate, particularly in the treatment of various diseases including cancer and infectious diseases. Its structural similarity to known bioactive compounds suggests that it may interact with biological targets effectively, potentially leading to the development of novel therapeutics. For instance, quinoline derivatives have been recognized for their antimalarial properties, and compounds with similar structures have shown promise in inhibiting critical biological processes in pathogens like Plasmodium falciparum .

Mechanism of Action

Research indicates that quinoline-based compounds can inhibit translation elongation factors, which are essential for protein synthesis in parasites. This mechanism has been linked to the antiplasmodial activity observed in certain derivatives, suggesting that N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide may also exhibit similar effects .

Biochemical Research

Enzyme Interaction Studies

The compound serves as a valuable tool in biochemical assays aimed at studying enzyme interactions and cellular processes. Its ability to bind to various biological targets allows researchers to elucidate the mechanisms underlying complex biological systems . For example, studies involving quinoline derivatives have focused on their binding affinities to cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Fluorescent Probes

Due to its potential fluorescent properties, this compound may be utilized in the development of imaging agents for biological studies. These imaging agents can help visualize cellular components in real-time, enhancing our understanding of cellular dynamics and disease progression .

Material Science

Polymer Formulations

In material science, this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. These enhancements are crucial for developing high-performance materials used in various industrial applications .

Organic Electronics

The unique optical and electronic properties of quinoline derivatives suggest potential applications in organic electronics. The integration of this compound into electronic devices could lead to advancements in the efficiency and functionality of organic semiconductors .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the applications of compounds similar to this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Substituent Positioning

- 2-(Pyridin-3-yl) vs. 2-(Pyridin-4-yl): Compound 7 (N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide) and 8 (2-(pyridin-2-yl) analog) in demonstrate that pyridine positioning significantly impacts synthesis yields and melting points. For example, 7 (pyridin-3-yl) has a lower melting point (215–216°C) compared to 8 (pyridin-2-yl; 261–262°C), suggesting steric and packing differences . The target compound’s 2-(pyridin-4-yl) group may exhibit intermediate properties, as pyridin-4-yl’s linear geometry could enhance crystallinity compared to pyridin-3-yl analogs.

Carboxamide Substituents

- N-(Pyridin-2-yl) vs. N-Aryl/Alkyl Groups: and highlight compounds with carboxamide substituents like 3-(dimethylamino)propyl (e.g., 5a1–5a7), yielding 54–67% and melting points between 168–189°C .

Physicochemical Properties

Melting Points and Purity

- Melting Points: Pyridin-4-yl-substituted analogs (e.g., 9 in : N-(Naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide) exhibit melting points of 188–189°C, lower than pyridin-2-yl analogs (e.g., 8: 261–262°C) . This suggests that the target compound’s melting point may fall within this range.

- Purity: HPLC purity for analogs ranges from 97.6% (5a5) to 99.7% (5a3), indicating robust synthetic protocols for quinoline-4-carboxamides .

Solubility and Crystallinity

- ’s crystal structure of 2-(pyridinium-2-yl)quinoline-4-carboxylic acid highlights the role of hydrogen bonding (C–H···O/N) and aromatic stacking, which the target compound may replicate due to its pyridine substituents .

Antibacterial Potential

- The target compound’s pyridine-rich structure may enhance interactions with bacterial enzymes or DNA .

Enzyme Inhibition

- ’s FAP inhibitor (IC50 = 8.5 nM) shares a quinoline-4-carboxamide scaffold, suggesting that the target compound could be optimized for similar therapeutic targets with proper substitution .

Key Comparative Data Table

Q & A

Q. What synthetic routes are commonly employed for preparing N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide?

The synthesis typically involves condensation reactions using quinoline-4-carboxylic acid derivatives and pyridinyl amines. For example, coupling agents like PyBOP in DMF with N-methylmorpholine (NMM) as a base facilitate amide bond formation between 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole, yielding ~59% product after vacuum filtration . Alternative methods use KOH/ethanol reflux with isatin and acetylpyridine derivatives, followed by thionyl chloride-mediated acyl chloride formation and amine coupling, achieving ~54% yield after flash chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) and mass spectrometry (ESI-MS) are essential. For instance, ¹H NMR in DMSO-d6 reveals proton environments (e.g., aromatic protons at δ 7.17–8.79 ppm), while ESI-MS provides molecular ion peaks ([M+H]+ = 406.3 for pyridin-4-yl derivatives) . Purity is often confirmed via HPLC (≥98%) .

Q. What solvents and coupling agents optimize amide bond formation during synthesis?

DMF is a preferred solvent due to its polarity and stability with coupling agents like PyBOP. Triethylamine or NMM is used to neutralize acidic byproducts. Dichloromethane/triethylamine mixtures are effective for acyl chloride-amine reactions .

Advanced Research Questions

Q. How do pyridine substituent positions (2-, 3-, or 4-) influence synthetic yields and biological activity?

Substituent orientation significantly impacts reactivity. For example, 3-acetylpyridine derivatives yield lower isolated yields (~10.3%) compared to 4-acetylpyridine analogs (~72.3%) due to steric and electronic effects . Pyridin-4-yl groups enhance π-stacking in kinase inhibitors, improving binding affinity .

Q. What computational strategies predict the anti-tubercular activity of quinoline-4-carboxamide analogs?

Molecular docking and QSAR models compare computed vs. experimental activity (e.g., ΔpIC50 values of -0.018 to 0.422 for hydrazinyl derivatives). Density Functional Theory (DFT) optimizes geometries, while Molecular Dynamics simulations validate binding stability to Mycobacterium tuberculosis targets .

Q. How can purification challenges for quinoline-4-carboxamides be addressed?

Flash chromatography with gradients (e.g., 30%→70% ethyl acetate in dichloromethane) resolves polar byproducts. For unstable analogs like (Z)-2-(4-oxopent-2-enoyl) derivatives, rapid crystallization in dichloromethane/ethanol prevents degradation .

Q. What role does base selection play in optimizing synthesis?

Strong bases (e.g., KOH) facilitate condensation in ethanol under reflux, while milder bases (triethylamine) are preferred for acyl chloride coupling to avoid side reactions. DBU or collidine enhances nucleophilicity in SNAr reactions with heterocyclic amines .

Q. How do structural modifications enhance cytochrome P450 binding for drug metabolism studies?

Introducing naphthyl or methoxynaphthyl groups increases hydrophobic interactions with CYP2C9 active sites. For example, N-(6-methoxynaphthalen-2-yl) derivatives show improved Type II binding via heme iron coordination, validated by UV-Vis spectroscopy and kinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.